molecular formula C12H14N2O2 B1454536 3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile CAS No. 1344313-62-7

3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile

Cat. No.: B1454536
CAS No.: 1344313-62-7
M. Wt: 218.25 g/mol
InChI Key: PUVIBCXFHNYCMW-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile is a chemical compound that belongs to the class of oxolane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

3-(4-methoxyanilino)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-4-2-10(3-5-11)14-12(8-13)6-7-16-9-12/h2-5,14H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIBCXFHNYCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCOC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile typically involves the reaction of 4-methoxyaniline with an oxolane derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted oxolane derivatives .

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile include other oxolane derivatives and related chemical structures .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing similar functional groups can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A comparative study on related compounds revealed that those with a methoxy substitution demonstrated reduced activity of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, respectively .

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

Anticancer Activity

The anticancer potential of compounds related to this compound has also been documented. For example, studies have shown that certain derivatives can inhibit tubulin polymerization and induce cell cycle arrest in cancer cells at the G2/M phase, demonstrating their potential as chemotherapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the methoxy group enhances binding affinity to certain receptors, influencing downstream signaling pathways.

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several analogs of the compound in an in vivo model of inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in pro-inflammatory cytokines and markers of inflammation in treated groups compared to controls .

Anticancer Efficacy Assessment

In another study focusing on cancer cell lines, derivatives of the compound were tested for cytotoxicity against various cancer types, including non-small cell lung cancer and colon cancer. The most potent derivative exhibited an IC50 value of approximately 1.76 μM, indicating strong antiproliferative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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